molecular formula C26H31N3O4 B12868984 Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate

Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate

Cat. No.: B12868984
M. Wt: 449.5 g/mol
InChI Key: KFLZHNUNWULNML-DHIUTWEWSA-N
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Description

Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyridine ring, which is further substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the oxazoline rings from amino alcohols and carboxylic acids under dehydrating conditions. The pyridine ring is then functionalized with these oxazoline groups through nucleophilic substitution reactions. Finally, the benzoate ester is introduced via esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. The oxazoline rings and pyridine moiety play crucial roles in binding to the active site of the enzyme, while the benzoate ester enhances the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)benzoate: Similar structure but with a different substitution pattern on the pyridine ring.

    Methyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two oxazoline rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor make it a valuable compound for various applications.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]benzoate

InChI

InChI=1S/C26H31N3O4/c1-6-31-26(30)18-9-7-17(8-10-18)19-11-20(24-28-22(13-32-24)15(2)3)27-21(12-19)25-29-23(14-33-25)16(4)5/h7-12,15-16,22-23H,6,13-14H2,1-5H3/t22-,23-/m1/s1

InChI Key

KFLZHNUNWULNML-DHIUTWEWSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=N[C@H](CO3)C(C)C)C4=N[C@H](CO4)C(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(CO3)C(C)C)C4=NC(CO4)C(C)C

Origin of Product

United States

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